molecular formula C9H11ClF3NO2 B2475311 (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride CAS No. 1391531-55-7

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

Cat. No.: B2475311
CAS No.: 1391531-55-7
M. Wt: 257.64
InChI Key: XPBLGMPQLWNYOC-DDWIOCJRSA-N
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Description

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride is a chiral amino alcohol hydrochloride derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLGMPQLWNYOC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Whole-Cell Biocatalysis with Recombinant E. coli

Whole-cell biocatalysis has emerged as a sustainable approach for asymmetric reduction of prochiral ketones to chiral alcohols. In the context of (2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol, recombinant E. coli expressing alcohol dehydrogenase (ADH) enzymes can reduce 3-(trifluoromethoxy)acetophenone precursors to the desired (S)-alcohol with high enantioselectivity. Key parameters include:

  • Substrate loading : Optimized at 10–50 mM to balance reaction rate and enzyme inhibition.
  • Co-substrate : Isopropanol (10% v/v) serves as a hydride donor for NAD(P)H regeneration.
  • Surfactants : Tween-20 (0.2% w/v) enhances substrate solubility and membrane permeability.

The bioreduction typically achieves >90% conversion and 95–98% enantiomeric excess (ee) under mild conditions (30°C, pH 7.0).

Process Scalability and Industrial Considerations

Industrial-scale production requires continuous flow reactors to maintain sterility and optimize space-time yield. Immobilized Rhodococcus spp. cells in packed-bed reactors demonstrate prolonged enzyme stability (>30 cycles) and productivity of 120 g/L/day. Post-reaction extraction with ethyl acetate and subsequent hydrochloric acid treatment yields the hydrochloride salt with >99% purity after recrystallization.

Asymmetric Catalytic Synthesis

Palladium-Catalyzed Decarboxylative Allylation

Palladium complexes with chiral ligands, such as (R)-BINAP, enable enantioselective synthesis via decarboxylative allylic alkylation. Trifluoromethoxy-substituted allyl enol carbonates react with ammonia derivatives in toluene at −20°C to form α-trifluoromethoxy allyl ketones, which are subsequently reduced to the target alcohol. This method achieves 85–92% ee but requires stringent moisture-free conditions and expensive catalysts.

Organocatalytic Strecker Synthesis

Chiral thiourea catalysts promote asymmetric Strecker reactions between 3-(trifluoromethoxy)benzaldehyde and ethyl glycinate. The resulting aminonitrile intermediate is hydrolyzed to the amino acid, followed by borane-mediated reduction to the ethanol derivative. This route offers 88–94% ee but involves multiple steps with cumulative yield losses (~40% overall).

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol is resolved using (R)-mandelic acid in ethanol/water. The (S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization (yield: 35–40%, ee: 99%). Subsequent treatment with hydrochloric acid regenerates the hydrochloride salt.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acylates the (R)-enantiomer with vinyl acetate in tert-butyl methyl ether. The unreacted (S)-alcohol is recovered with 97% ee and 45% yield after 24 hours.

Nucleophilic Trifluoromethylation Strategies

Ruppert–Prakash Reagent-Mediated Synthesis

(Trifluoromethyl)trimethylsilane (TMS-CF3) adds to α-amino aldehydes in DMF/K2CO3 to form β-amino-α-trifluoromethyl alcohols. For example, 2-amino-3-(trifluoromethoxy)benzaldehyde reacts with TMS-CF3 at 0°C, followed by acidic workup to yield the ethanol derivative (70% yield, 90% ee).

Electrophilic Trifluoromethylation

Hypervalent iodine reagents (e.g., Umemoto’s reagent) transfer CF3 groups to electron-rich aromatic rings. 3-Aminophenyl ethanol undergoes direct trifluoromethoxylation using AgCF3CO2 as a catalyst, though yields remain moderate (50–60%).

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Scalability Cost
Microbial Bioreduction 85–90 95–98 High Moderate
Palladium Catalysis 70–75 85–92 Low High
Chiral Resolution 35–45 99 Moderate Low
Nucleophilic CF3 Addition 50–70 90 Moderate Moderate

Microbial bioreduction strikes the optimal balance between efficiency and practicality, whereas chiral resolution remains indispensable for obtaining pharmacopeial-grade material.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce different alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride, focusing on substituent variations, molecular properties, and functional differences.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Purity (%) Key Hazards/Properties Source
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (1951425-23-2) 3-Fluoro-2-methylphenyl C₉H₁₃ClFNO 205.66 ≥99% Not specified; likely irritant (based on GHS)
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride (2061996-54-9) 3-Methylthiophenyl C₉H₁₄ClNOS 219.73 ≥99% No hazard data provided
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (1394822-95-7) 4-Fluoro-3-(CF₃)phenyl C₉H₁₀ClF₄NO 259.63 ≥95% H302, H315, H319, H335 (oral/eye toxicity)
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (N/A) 4-Chloro-3-(CF₃)phenyl C₉H₁₀ClF₃NO 276.08 95% Not specified
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (1810074-77-1) 2,5-Difluorophenyl C₈H₁₀ClF₂NO 209.62 ≥99% No hazard data provided
(S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride (1240480-36-7) 3-Fluorophenyl C₈H₁₀ClFNO 205.63 ≥99% Similarity score: 0.98 (vs. target compound)

Key Findings:

Substituent Effects on Molecular Weight: The trifluoromethoxy group (OCF₃) in the target compound likely increases molecular weight compared to non-fluorinated analogs. For example, replacing OCF₃ with a methylthio group (S-CH₃) reduces weight by ~10–15 g/mol . Halogen substitution (e.g., Cl or F) minimally affects molecular weight but significantly alters electronic properties .

Hazard Profiles: Compounds with trifluoromethyl (CF₃) groups (e.g., CAS 1394822-95-7) exhibit higher acute toxicity (H302: harmful if swallowed) compared to methylthio or difluoro analogs .

Purity and Applications :

  • Most analogs are available in ≥95% purity, suitable for pharmaceutical R&D. For instance, CAS 1394822-95-7 is classified under "fluorinated building blocks," indicating its utility in drug discovery .

Biological Activity

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) effects. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
  • Molecular Formula : C9H11ClF3NO2
  • Molecular Weight : 257.64 g/mol
  • Solubility : Soluble in various organic solvents, enhancing its applicability in pharmaceutical formulations.

The trifluoromethoxy group is believed to enhance the compound's lipophilicity and receptor binding affinity, which may contribute to its biological activity.

Central Nervous System Effects

Research indicates that (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride exhibits significant activity related to the CNS. It has been studied for its potential as an antidepressant and anxiolytic agent . Preliminary studies suggest interactions with serotonin and norepinephrine transporters, which are critical targets for antidepressant drugs.

The exact mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized that the trifluoromethoxy substituent plays a crucial role in modulating receptor interactions. Binding affinity studies have shown promising results, indicating that further research could elucidate specific pathways involved in its pharmacological effects.

Comparative Analysis with Similar Compounds

The unique trifluoromethoxy group sets (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride apart from structurally similar compounds. Table 1 compares its biological activity with related compounds.

Compound NameBiological ActivityIC50 ValuesNotes
Compound AAntidepressant0.5 µMSimilar mechanism of action
Compound BAnxiolytic1.0 µMLess potent than target compound
(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochlorideAntidepressant/AnxiolyticTBDEnhanced lipophilicity due to trifluoromethoxy group

Study 1: Antidepressant Potential

A recent study investigated the effects of (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride on animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting promising antidepressant properties.

Study 2: Anxiolytic Effects

Another study focused on the anxiolytic effects of this compound using behavioral assays in rodents. The findings demonstrated a marked decrease in anxiety-related behaviors, further supporting its potential therapeutic applications.

Future Directions

Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride. Investigations into:

  • Long-term effects on mood and anxiety disorders.
  • Detailed receptor binding studies.
  • Potential side effects and toxicity profiles.

Q & A

Q. What are the key considerations in synthesizing (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol hydrochloride to ensure high enantiomeric purity?

The synthesis of this chiral compound requires precise control of reaction conditions, including temperature, pH, and catalyst selection. For enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral chromatography) are critical. A common approach involves using (S)-specific catalysts during the formation of the amino alcohol backbone, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Purity validation should employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm optical rotation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm the presence of the trifluoromethoxy group (δ ~58 ppm for 19^19F) and ethanolamine backbone.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 280.09) and isotopic patterns for chlorine and fluorine.
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.
  • HPLC-PDA : Ensures chemical purity (>98%) and detects trace impurities from synthesis .

Q. How does the trifluoromethoxy group influence solubility and stability in biological assays?

The trifluoromethoxy group enhances lipophilicity (logP ~1.8), improving membrane permeability. However, it may reduce aqueous solubility, necessitating solvents like DMSO or ethanol for in vitro studies. Stability tests under physiological pH (7.4) and temperature (37°C) via LC-MS over 24–72 hours are recommended to assess hydrolysis or oxidation risks. For long-term storage, lyophilization at -20°C in inert atmospheres preserves integrity .

Advanced Research Questions

Q. How does enantiomeric purity impact pharmacological activity in target binding assays?

The (2S)-enantiomer shows higher affinity for NMDA receptor subunits compared to the (2R)-form, as demonstrated in competitive binding assays using 3^3H-MK-801. A 10% contamination of the (2R)-enantiomer reduced binding efficacy by ~40% in rat cortical membranes. Researchers should use chiral stationary phases (e.g., Crownpak CR-I) to separate enantiomers and validate purity before biological testing .

Q. What structural analogs of this compound have been studied for SAR, and how do modifications affect activity?

Analog Modification Biological Impact
(2S)-2-Amino-2-[4-(trifluoromethoxy)phenyl]ethanolTrifluoromethoxy para-substitution30% lower NMDA affinity due to steric hindrance
(2S)-2-Amino-2-[3-(difluoromethoxy)phenyl]ethanolDifluoromethoxy substitutionImproved metabolic stability but reduced logP
(2S)-2-Amino-2-[3-(methoxy)phenyl]ethanolMethoxy substitutionLoss of fluorinated electronic effects; 50% activity drop
These analogs highlight the necessity of the trifluoromethoxy group at the meta-position for optimal receptor interaction .

Q. How can contradictory data on its IDO (indoleamine 2,3-dioxygenase) inhibition potency be resolved?

Discrepancies in IC50_{50} values (e.g., 1.2 μM vs. 3.8 μM across studies) may arise from assay conditions. Standardize protocols by:

  • Using recombinant human IDO in identical buffer systems (pH 6.5, 37°C).
  • Including kynurenine quantification via HPLC-UV at 360 nm.
  • Controlling for cellular ATP levels in cell-based assays, as ATP depletion alters IDO activity. Cross-validation with a reference inhibitor (e.g., epacadostat) is advised .

Q. What strategies mitigate off-target effects in glutamatergic pathway studies?

  • Selective Receptor Antagonists : Co-apply AP-5 (NMDA antagonist) or CNQX (AMPA antagonist) to isolate target contributions.
  • Knockdown Models : Use siRNA targeting GluN2B subunits in neuronal cultures to confirm specificity.
  • Metabotropic Profiling : Screen against mGluR1-8 via calcium flux assays to rule out cross-reactivity .

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